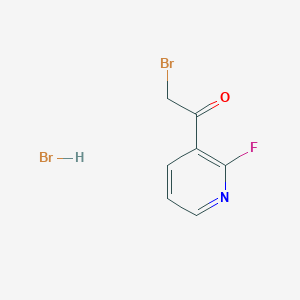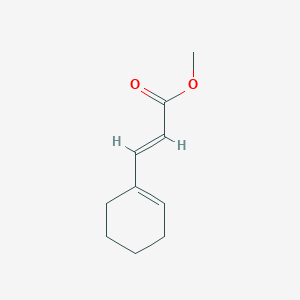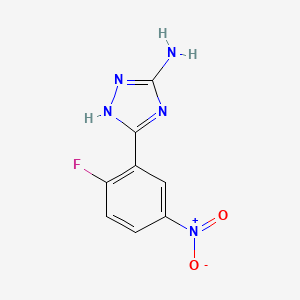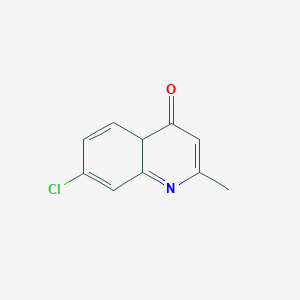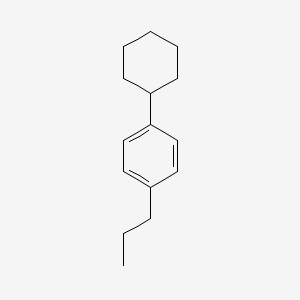
Boc-Dap(ivDde)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Dap(ivDde)-OH, also known as N-Boc-1,3-diaminopropane (ivDde), is a compound used primarily in peptide synthesis. It is a derivative of 1,3-diaminopropane, where the amino groups are protected by Boc (tert-butyloxycarbonyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) groups. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Dap(ivDde)-OH typically involves the protection of 1,3-diaminopropane. The process begins with the reaction of 1,3-diaminopropane with Boc anhydride to protect one of the amino groups. The second amino group is then protected using ivDde chloride under basic conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
化学反応の分析
Types of Reactions
Boc-Dap(ivDde)-OH undergoes several types of chemical reactions, primarily focusing on the removal of protecting groups and subsequent peptide bond formation. The common reactions include:
Deprotection Reactions: Removal of Boc and ivDde groups using acidic and basic conditions, respectively.
Coupling Reactions: Formation of peptide bonds using coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while hydrazine or piperidine is used for ivDde deprotection.
Coupling: Reagents like HATU, EDC, and DIC (diisopropylcarbodiimide) are used under mild conditions to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block. The deprotected form of this compound can also be used in further synthetic applications.
科学的研究の応用
Boc-Dap(ivDde)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Drug Development: In the development of peptide-based drugs and therapeutic agents.
Bioconjugation: For the conjugation of peptides to other biomolecules, enhancing their functionality and stability.
Material Science: In the synthesis of peptide-based materials with unique properties for industrial applications.
作用機序
The mechanism of action of Boc-Dap(ivDde)-OH is primarily related to its role as a protected diamine in peptide synthesis. The Boc and ivDde groups protect the amino functionalities during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine groups can participate in peptide bond formation, facilitating the synthesis of desired peptide sequences.
類似化合物との比較
Similar Compounds
Boc-Dap-OH: Similar to Boc-Dap(ivDde)-OH but lacks the ivDde protecting group.
Fmoc-Dap-OH: Uses Fmoc (fluorenylmethyloxycarbonyl) as a protecting group instead of Boc and ivDde.
Cbz-Dap-OH: Uses Cbz (carbobenzyloxy) as a protecting group.
Uniqueness
This compound is unique due to the dual protection of its amino groups, allowing for selective deprotection and sequential reactions. This makes it particularly useful in complex peptide synthesis where precise control over reaction conditions is required.
特性
分子式 |
C21H34N2O6 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
(2S)-3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C21H34N2O6/c1-12(2)8-13(17-15(24)9-21(6,7)10-16(17)25)22-11-14(18(26)27)23-19(28)29-20(3,4)5/h12,14,24H,8-11H2,1-7H3,(H,23,28)(H,26,27)/t14-/m0/s1 |
InChIキー |
CGBQVRIAZPSAGJ-AWEZNQCLSA-N |
異性体SMILES |
CC(C)CC(=NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
正規SMILES |
CC(C)CC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B12336241.png)
![Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-6,16-dimethyl-, (11beta,16alpha)-](/img/structure/B12336249.png)
![Propanamide, N-[6,9-dihydro-9-[(2R,6S)-6-(hydroxymethyl)-4-(triphenylmethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-](/img/structure/B12336255.png)
![4-[Ethoxy(fluoro)phosphoryl]oxy-2,2,6,6-tetramethyl-1-oxidopiperidine](/img/structure/B12336271.png)

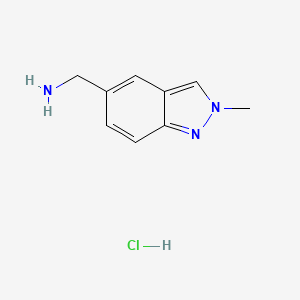
![3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12336290.png)
